![molecular formula C20H13F2N3O3 B2997985 2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326862-45-6](/img/no-structure.png)

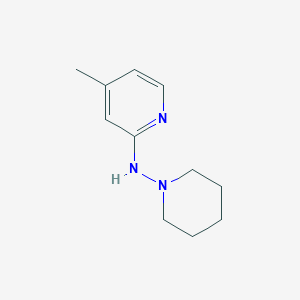

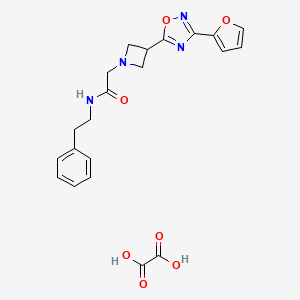

2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its unique chemical structure and has been synthesized using various methods. In

Scientific Research Applications

Novel Synthesis Methods and Chemical Interactions

Research into pyrazolo[1,5-a]pyrazine derivatives and related chemical structures focuses on novel synthesis methods and understanding their chemical interactions. For instance, Xiao et al. (2008) described a convenient synthesis of novel 7‐phosphonylbenzyl‐2‐substituted pyrazolo[4,3‐e]‐1,2,4‐triazolo[1,5‐c]‐pyrimidine derivatives, aiming at obtaining potent antagonists for the A2A adenosine receptor or potent pesticide lead compounds (Xiao, Li, Meng, & Shi, 2008). This demonstrates the chemical versatility and the potential of pyrazolo[1,5-a]pyrazine derivatives in creating bioactive molecules.

Apoptosis-Promoting Effects

Another facet of research involves evaluating the biological activities of these compounds. Liu et al. (2019) synthesized new pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units and evaluated them for cytotoxicity and apoptotic activity, revealing potent anticancer potential against various cancer cell lines (Liu, Gao, Huo, Ma, Wang, & Wu, 2019). Such studies contribute to understanding how structural modifications in pyrazolo[1,5-a]pyrazine derivatives can influence their biological activities, including inducing apoptosis in cancer cells.

Antifungal and Antimicrobial Activities

The antimicrobial and antifungal properties of pyrazoline derivatives, which share structural similarities with the compound of interest, have also been explored. Ozdemir et al. (2010) synthesized a new series of 1-[(benzazole-2-yl)thioacetyl]-3,5-diaryl-2-pyrazoline derivatives and found significant levels of activity against various Candida species (Ozdemir, Turan-Zitouni, Kaplancıklı, Revial, Demirci, & İşcan, 2010). This highlights the potential of such derivatives in developing new antifungal agents.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 2-aminopyrazole and 1,3-benzodioxole-5-carboxylic acid. The second intermediate is 5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 5-(3,4-difluorobenzyl)pyrazole and ethyl chloroformate. These two intermediates are then coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "2-aminopyrazole", "1,3-benzodioxole-5-carboxylic acid", "5-(3,4-difluorobenzyl)pyrazole", "ethyl chloroformate", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Synthesis of 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one:", "Step 1: 2-aminopyrazole is reacted with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as DCC and a catalyst such as N,N-dimethylaminopyridine (DMAP) to form the intermediate 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "Step 2: The intermediate is purified by recrystallization or column chromatography.", "Synthesis of 5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one:", "Step 1: 5-(3,4-difluorobenzyl)pyrazole is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate 5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "Step 2: The intermediate is purified by recrystallization or column chromatography.", "Coupling of the two intermediates:", "Step 1: The two intermediates are dissolved in a suitable solvent such as dichloromethane.", "Step 2: A coupling agent such as DCC is added to the solution to activate the carboxylic acid group of the first intermediate.", "Step 3: The reaction mixture is stirred at room temperature for several hours to allow the coupling reaction to occur.", "Step 4: The product is purified by recrystallization or column chromatography." ] } | |

CAS RN |

1326862-45-6 |

Product Name |

2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |

Molecular Formula |

C20H13F2N3O3 |

Molecular Weight |

381.339 |

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-5-[(3,4-difluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |

InChI |

InChI=1S/C20H13F2N3O3/c21-14-3-1-12(7-15(14)22)10-24-5-6-25-17(20(24)26)9-16(23-25)13-2-4-18-19(8-13)28-11-27-18/h1-9H,10-11H2 |

InChI Key |

DUPASABYXUTKQF-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=CC(=C(C=C5)F)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B2997904.png)

![3-benzyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997911.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,8-naphthyridine-3-carboxylic acid](/img/structure/B2997912.png)

![1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2997916.png)

![4-chloro-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2997917.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2997919.png)

![N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2997922.png)